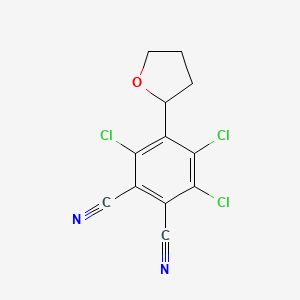
3,4,6-Trichloro-5-(oxolan-2-yl)benzene-1,2-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,6-Trichloro-5-(oxolan-2-yl)benzene-1,2-dicarbonitrile is a synthetic organic compound characterized by the presence of three chlorine atoms, an oxolane ring, and two nitrile groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trichloro-5-(oxolan-2-yl)benzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method includes the chlorination of a benzene derivative followed by the introduction of the oxolane ring and nitrile groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes and the use of automated reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,6-Trichloro-5-(oxolan-2-yl)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization Reactions: The oxolane ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Reagents: Used for substitution reactions, such as sodium hydroxide or potassium tert-butoxide.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.
Wissenschaftliche Forschungsanwendungen
3,4,6-Trichloro-5-(oxolan-2-yl)benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,4,6-Trichloro-5-(oxolan-2-yl)benzene-1,2-dicarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3-Trichlorobenzene
- 1,2,4-Trichlorobenzene
- 1,3,5-Trichlorobenzene
Uniqueness
3,4,6-Trichloro-5-(oxolan-2-yl)benzene-1,2-dicarbonitrile is unique due to the presence of the oxolane ring and nitrile groups, which are not found in the similar trichlorobenzene compounds
Eigenschaften
CAS-Nummer |
61079-89-8 |
|---|---|
Molekularformel |
C12H7Cl3N2O |
Molekulargewicht |
301.6 g/mol |
IUPAC-Name |
3,4,6-trichloro-5-(oxolan-2-yl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H7Cl3N2O/c13-10-6(4-16)7(5-17)11(14)12(15)9(10)8-2-1-3-18-8/h8H,1-3H2 |
InChI-Schlüssel |
OXKNCMGJXUTGKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)C2=C(C(=C(C(=C2Cl)Cl)C#N)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester](/img/structure/B14604612.png)
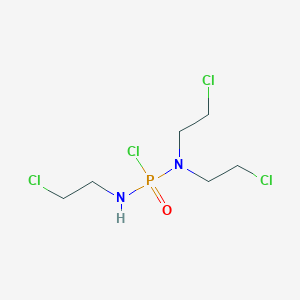



![2-[4-(Benzyloxy)-3-methoxyphenyl]-1H-indole](/img/structure/B14604642.png)
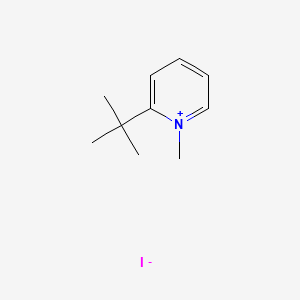

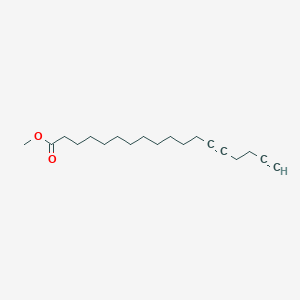

![2-[2-(2-Chlorophenyl)ethyl]oxirane](/img/structure/B14604665.png)
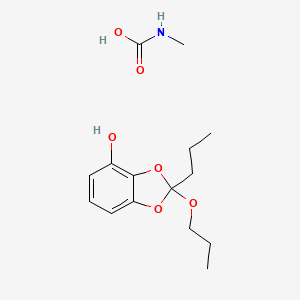

![N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-4-carboxamide](/img/structure/B14604679.png)
